molecular formula C14H13ClN4S B2901908 1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893912-47-5

1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2901908
CAS No.: 893912-47-5
M. Wt: 304.8
InChI Key: TUQWMNGHIBFRBT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by the presence of a chlorophenyl group and a propylsulfanyl group attached to the pyrazolo[3,4-d]pyrimidine core

Mechanism of Action

Target of Action

The primary targets of 1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine are the cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signal transduction, regulating various cellular processes such as metabolism, gene transcription, cell cycle progression, and apoptosis .

Mode of Action

The compound interacts with its targets by binding to the active sites of these proteins . This interaction can inhibit the activity of these proteins, thereby modulating the cellular processes they regulate . .

Biochemical Pathways

The compound affects the cAMP-dependent protein kinase pathway . This pathway is involved in numerous cellular processes, including cell proliferation and survival . By inhibiting the activity of key proteins in this pathway, the compound can potentially alter these processes .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

It is known that the compound can inhibit the activity of key proteins in the camp-dependent protein kinase pathway, potentially altering cellular processes such as cell proliferation and survival

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine. Specific information about how these factors affect the compound is currently unavailable

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thiourea and propyl bromide under basic conditions to introduce the propylsulfanyl group and form the final pyrazolo[3,4-d]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Catalysts like Lewis acids (e.g., AlCl3) are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of the chlorophenyl and propylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQWMNGHIBFRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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